2-[(Benzylsulfanyl)methyl]piperidine
Description
Properties
CAS No. |
383128-26-5 |
|---|---|
Molecular Formula |
C13H19NS |
Molecular Weight |
221.36 g/mol |
IUPAC Name |
2-(benzylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C13H19NS/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
QMVYBPAAQWXTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method Description
A patented method describes the synthesis of benzyl-piperidylmethyl derivatives, including analogs of 2-[(Benzylsulfanyl)methyl]piperidine, by hydrogenation of corresponding pyridinium salts. The general process involves:
- Formation of a pyridinium salt intermediate where the nitrogen of the pyridine ring is quaternized with a benzylsulfanyl methyl substituent.
- Hydrogenation of this salt under mild conditions (1 to 20 atmospheres hydrogen pressure) using a platinum or platinum compound catalyst.
- The reaction is typically conducted in an inert solvent (e.g., ethanol, ethyl acetate) at temperatures ranging from -20°C to +120°C.
Reaction Conditions and Outcomes
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Platinum or platinum compounds |
| Hydrogen pressure | 1–20 atmospheres |
| Temperature | -20°C to +120°C |
| Solvent | Inert solvents (e.g., ethanol, ethyl acetate) |
| Reaction time | Several hours depending on scale |
| Yield | High yields reported, superior to prior art |
This method allows a one-step reduction to the saturated piperidine ring bearing the benzylsulfanyl methyl substituent, yielding the target compound efficiently.
Preparation via Nucleophilic Substitution
Method Description
Another method involves the nucleophilic substitution of a halomethyl piperidine derivative with benzylthiol or a benzylsulfanyl anion source. This approach is supported by general synthetic organic chemistry principles and is referenced indirectly in patent CN1583742A, which covers preparation methods for related piperidinyl compounds.
Typical Synthetic Route
- Starting from 2-(halomethyl)piperidine (e.g., 2-(chloromethyl)piperidine), the halogen is displaced by benzylthiol under basic or neutral conditions.
- The reaction is carried out in an appropriate solvent such as tetrahydrofuran, toluene, or methanol.
- Base catalysts or phase-transfer catalysts may be used to enhance nucleophilicity and reaction rate.
- After completion, the reaction mixture is purified by extraction, filtration, and recrystallization.
Reaction Conditions and Notes
| Parameter | Typical Range/Value |
|---|---|
| Nucleophile | Benzylthiol or benzylsulfanyl anion |
| Solvent | Tetrahydrofuran, toluene, methanol |
| Base | Sodium hydroxide, potassium carbonate (optional) |
| Temperature | Room temperature to reflux |
| Reaction time | Several hours (typically 4–24 h) |
| Purification | Extraction, recrystallization |
This method is versatile and allows for the introduction of the benzylsulfanyl group with good selectivity and moderate to high yields.
Comparative Analysis of Methods
| Aspect | Pyridinium Salt Hydrogenation | Nucleophilic Substitution |
|---|---|---|
| Starting Materials | Pyridinium salts with benzylsulfanyl group | 2-(Halomethyl)piperidine + benzylthiol |
| Catalyst | Platinum-based hydrogenation catalysts | Base or phase-transfer catalysts |
| Reaction Conditions | Hydrogen atmosphere, mild temperature | Ambient to reflux temperatures |
| Complexity | One-step hydrogenation | Multi-step (halogenation + substitution) |
| Yield | High yields reported | Moderate to high yields |
| Scalability | Suitable for industrial scale | Common in lab-scale synthesis |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium Salt Hydrogenation | Formation of pyridinium salt → hydrogenation | High yield, one-step, clean reaction | Requires hydrogenation setup, catalysts |
| Nucleophilic Substitution | Halomethyl piperidine + benzylthiol substitution | Simple reagents, flexible | Longer reaction time, purification needed |
This detailed analysis integrates multiple patent sources and chemical synthesis principles to provide a comprehensive overview of the preparation methods for 2-[(Benzylsulfanyl)methyl]piperidine. The hydrogenation of pyridinium salts is the most efficient and high-yielding method, while nucleophilic substitution offers a practical alternative for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding piperidine.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Piperidine derivatives are widely explored for their pharmacological activities. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Steric Influence: The flexible benzylsulfanyl chain might reduce AChE inhibitory activity compared to rigid analogs like donepezil, where the indanone group stabilizes the active conformation .
- Bioisosteric Replacements : Replacing benzene with furan (as in 2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine) reduces molecular weight and alters aromatic interactions, possibly diminishing target affinity .
Biological Activity
2-[(Benzylsulfanyl)methyl]piperidine, a compound with the molecular formula C13H19NS and a molecular weight of 221.36 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with biomolecules, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzylsulfanyl group. Its structural characteristics allow for various interactions within biological systems, particularly with enzymes and receptors involved in neurotransmission.
Research indicates that 2-[(Benzylsulfanyl)methyl]piperidine interacts primarily with cholinesterase enzymes, which are crucial for the metabolism of acetylcholine in the nervous system. By inhibiting these enzymes, the compound may enhance cholinergic signaling, making it a candidate for treating neurological disorders such as Alzheimer's disease .
Enzyme Interaction
- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and potentially improving cognitive function in neurodegenerative conditions .
- Anti-inflammatory Properties : Preliminary studies suggest that 2-[(Benzylsulfanyl)methyl]piperidine may exhibit anti-inflammatory effects, which could be beneficial in developing new therapeutic agents targeting inflammation.
Comparative Studies
A comparative analysis with structurally similar compounds reveals variations in biological activity based on slight modifications in their chemical structure. Below is a summary table highlighting these comparisons:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 4-[(Benzylsulfanyl)methyl]piperidine | Similar piperidine structure | Potentially different biological activity |
| N-benzyl-4-(trifluoromethyl)piperidine | Trifluoromethyl group addition | Enhanced lipophilicity and altered pharmacokinetics |
| 2-(Benzylsulfanyl)pyridine | Pyridine ring instead of piperidine | Different electronic properties and reactivity |
Case Studies and Research Findings
- Cholinergic Modulation : A study using molecular field analysis demonstrated that derivatives of N-benzylpiperidines, which include compounds similar to 2-[(Benzylsulfanyl)methyl]piperidine, effectively inhibit AChE and alleviate memory deficits associated with Alzheimer's disease .
- Anti-inflammatory Activity : In vitro assays have shown that related compounds can significantly suppress COX-2 activity, indicating potential anti-inflammatory effects. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
- Antiviral Potential : Although not directly tested for antiviral properties, the structural similarities of piperidine derivatives suggest potential efficacy against viral infections. Some studies have highlighted the antiviral activity of other piperidine derivatives against various viruses, indicating a possible avenue for future research on 2-[(Benzylsulfanyl)methyl]piperidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
